4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine

5-HT1A receptor serotonin arylpiperazine

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine (C19H22N4OS; MW 354.5) belongs to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry with demonstrated activity across serotonin receptor modulation, immunosuppression, and antiviral programmes. The compound features a 5,6-dimethylthieno[2,3-d]pyrimidine core linked via the 4-position to a piperazine ring bearing a para-methoxyphenyl (4-methoxyphenyl) substituent.

Molecular Formula C19H22N4OS
Molecular Weight 354.5 g/mol
Cat. No. B4621133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Molecular FormulaC19H22N4OS
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C19H22N4OS/c1-13-14(2)25-19-17(13)18(20-12-21-19)23-10-8-22(9-11-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3
InChIKeyIOVLULIBJHNJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine: Core Scaffold Identity and Comparator Context


4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine (C19H22N4OS; MW 354.5) belongs to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry with demonstrated activity across serotonin receptor modulation, immunosuppression, and antiviral programmes [1]. The compound features a 5,6-dimethylthieno[2,3-d]pyrimidine core linked via the 4-position to a piperazine ring bearing a para-methoxyphenyl (4-methoxyphenyl) substituent. This para-substitution pattern is the critical structural feature that distinguishes it from the extensively characterized ortho-methoxyphenyl (2-methoxyphenyl) analogs that dominate the published 5-HT1A receptor literature [2][3]. The scaffold is also represented in patents covering platelet ADP receptor inhibition (US7115741), ferroportin inhibition (WO2021222483), and anti-HCV activity (US7816351B2), indicating broad pharmaceutical relevance [1].

Why 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine Cannot Be Interchanged with Ortho-Methoxy or N-Alkyl Analogs


Within the thieno[2,3-d]pyrimidine piperazine series, the position of the methoxy substituent on the terminal phenyl ring (para vs. ortho) and the nature of the N4-piperazine substituent profoundly alter both receptor affinity and selectivity profiles. Published structure-affinity relationship (SAR) data demonstrate that substituting the 2-methoxyphenyl group on the N4 piperazine ring with alternative aryl or heteroaryl moieties can shift 5-HT1A selectivity ratios from approximately 2 to over 74, depending on the replacement [1]. The para-methoxy orientation in the target compound introduces distinct electronic and steric properties at the terminal aryl ring compared to the widely studied ortho-methoxy analogs, which have been shown to achieve 5-HT1A IC50 values of 0.3 nM (compound 70) and 6.8 nM (compound 73) respectively [1]. Furthermore, in the immunosuppressive 4-N-piperazinyl-thieno[2,3-d]pyrimidine series, variation at the piperazine N4-position directly impacts Mixed Lymphocyte Reaction (MLR) potency, with the most active compound reaching an IC50 of 66 nM [2]. These SAR gradients confirm that generic substitution within this chemotype is not scientifically valid without compound-specific comparative data.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine Against Closest Analogs


Para-Methoxy vs. Ortho-Methoxy Phenyl Substitution: Impact on 5-HT1A Receptor Affinity and Selectivity

The target compound bears a para-methoxyphenyl group at the N4-piperazine position, whereas the most extensively characterized analogs in the thieno[2,3-d]pyrimidine series carry an ortho-methoxyphenyl substituent. In the seminal SAR study by Modica et al., the ortho-methoxy-bearing 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (compound 70) achieved a 5-HT1A IC50 of 0.3 nM with a selectivity ratio of 24 versus α1-adrenoceptor [1]. When the ortho-methoxyphenyl was replaced with a pyrimidine group (compound 73), 5-HT1A affinity moderated to IC50 6.8 nM but selectivity rose sharply to 74 [1]. These data establish that the electronic and steric character of the N4-aryl substituent is a primary driver of both affinity magnitude and receptor selectivity. The para-methoxy orientation present in the target compound is absent from this published SAR matrix, meaning its quantitative 5-HT1A profile cannot be interpolated from ortho-methoxy data and requires independent characterization. The N3-unsubstituted analog of compound 70 (compound 46) showed substantially weaker affinity (IC50 24 nM; selectivity 2), confirming that the absence of an N3-amino group in the target compound further differentiates its expected binding profile from the most potent series members [1].

5-HT1A receptor serotonin arylpiperazine structure-affinity relationship

Absence of Alkylthio Linker in Target Compound vs. Potent 5-HT1A Series: Scaffold-Level Differentiation

All high-affinity 5-HT1A ligands in the published thieno[2,3-d]pyrimidine series incorporate an alkylthio linker between the thienopyrimidine core and the arylpiperazine moiety. The target compound has a direct C-N bond between the thieno[2,3-d]pyrimidine 4-position and the piperazine ring, lacking this alkylthio linker entirely. Modica et al. (2000) demonstrated that linker length is critical: the superior homolog 53 with a propylthio chain achieved 5-HT1A Ki = 3.72 nM and selectivity = 51, whereas the inferior homolog 52 with a shorter ethylthio chain showed dramatically reduced 5-HT1A Ki of 1499 nM, representing a greater than 400-fold loss in affinity [1]. This extreme sensitivity to linker geometry means the target compound's direct-connect architecture places it in an entirely different SAR region from the potent alkylthio-linked series. The 3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one derivative 28, which also lacks an alkylthio linker, showed affinity for the 5-HT3 receptor (Ki = 3.92 nM) rather than 5-HT1A, further illustrating that linker deletion redirects receptor subtype selectivity [2].

5-HT1A receptor linker SAR thienopyrimidine binding mode

Immunosuppressive Activity in the 4-N-Piperazinyl-Thieno[2,3-d]pyrimidine Series: SAR Framework for N4-Substituent Optimization

Jang et al. (2010) reported a systematic SAR study of 4-N-piperazinyl-thieno[2,3-d]pyrimidines as immunosuppressive agents, directly relevant to the target compound's core scaffold. In this series, the N4-piperazine substituent was varied while maintaining the thieno[2,3-d]pyrimidine core, with the most potent compound achieving an IC50 of 66 nM in the Mixed Lymphocyte Reaction (MLR) assay [1]. The SAR revealed that substituent identity at the terminal piperazine nitrogen significantly modulates immunosuppressive potency. The target compound's para-methoxyphenyl substituent has not been evaluated in this specific assay context, but the published SAR framework provides a baseline for its expected performance range within this therapeutic class. The MLR assay IC50 of 66 nM represents the potency ceiling established for this scaffold in immunosuppression [1]. Importantly, the immunomodulatory potential of thieno[2,3-d]pyrimidines is further underscored by the clinical development of thienopyrimidine-based platelet ADP receptor (P2Y12) inhibitors for antithrombotic applications (US7115741), confirming that this scaffold reliably engages immune and hematological targets [2].

immunosuppression MLR assay thienopyrimidine transplantation

Antiviral Patent Landscape: 5,6-Dimethylthieno[2,3-d]pyrimidine Scaffold with Anti-HCV Activity

US Patent 7,816,351 B2 (Yoon et al.) explicitly claims 5,6-dimethylthieno[2,3-d]pyrimidine derivatives as antiviral agents with demonstrated efficacy against hepatitis C virus (HCV) proliferation [1]. The patent describes compounds of Formula 1 bearing the same 5,6-dimethylthieno[2,3-d]pyrimidine core present in the target compound, with variation at the 4-position. The patent states that these derivatives exhibit 'an excellent effect of inhibiting the proliferation of hepatitis C virus and also have low toxicity' [1]. While the specific para-methoxyphenyl piperazine substitution pattern of the target compound is not exemplified in the granted claims, the patent establishes the 5,6-dimethyl substitution on the thiophene ring as critical for anti-HCV activity within this chemotype. This contrasts with the 5-HT1A literature where the most potent compounds feature mono-substitution or different alkyl groups at the thiophene positions. The target compound's 5,6-dimethyl pattern thus aligns with the antiviral pharmacophore rather than the serotonergic one, suggesting differentiated application potential [1][2].

antiviral hepatitis C virus HCV thienopyrimidine

Published 5-HT3 Receptor Ligand Data for Direct-Linked Thieno[2,3-d]pyrimidine Piperazines: Closest Structural Analog Available

The most structurally analogous published compound to the target molecule is 4-(4-methyl-1-piperazinyl)-2-methylthio-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (compound 31), which shares the direct C-N linkage between the piperazine and thieno[2,3-d]pyrimidine core. This compound demonstrated 5-HT3 receptor affinity with Ki = 33 nM and was characterized as a noncompetitive antagonist in the guinea pig colon assay [1]. In the same study, 3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one (compound 28) showed the highest 5-HT3 affinity (Ki = 3.92 nM) with selectivity over the 5-HT4 receptor (not active at 5-HT4) [2]. These data indicate that direct-linked thieno[2,3-d]pyrimidine piperazines preferentially target the 5-HT3 receptor rather than 5-HT1A, contrasting sharply with the alkylthio-linked series. The target compound's para-methoxyphenyl group on the piperazine is expected to further modulate affinity and selectivity within the 5-HT3 receptor space.

5-HT3 receptor serotonin thienopyrimidine structure-activity relationship

Evidence-Backed Research and Industrial Application Scenarios for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine


Serotonin 5-HT3 Receptor Antagonist Screening and Pharmacological Tool Development

Based on the closest structural analog data showing that direct-linked thieno[2,3-d]pyrimidine piperazines preferentially target the 5-HT3 receptor (compound 28: 5-HT3 Ki = 3.92 nM; compound 31: 5-HT3 Ki = 33 nM), the target compound is best positioned as a candidate for 5-HT3 receptor screening cascades rather than 5-HT1A programmes [1][2]. Its para-methoxyphenyl substitution may confer differentiated binding kinetics or selectivity within the 5-HT3/5-HT4 receptor subtype panel, making it valuable as a chemical probe for dissecting serotonergic receptor pharmacology in gastrointestinal or emetic pathway research.

Immunosuppressive Drug Discovery: Scaffold Expansion Around the 4-N-Piperazinyl-Thieno[2,3-d]pyrimidine Core

The target compound serves as a structurally distinct entry point for expanding SAR around the validated immunosuppressive 4-N-piperazinyl-thieno[2,3-d]pyrimidine scaffold, where the most potent reported analog achieves MLR IC50 = 66 nM [1]. Its para-methoxyphenyl N4-substituent represents an unexplored vector within this SAR landscape. Procurement for MLR-based screening in transplantation or autoimmune disease programmes is supported by this established potency baseline.

Antiviral Screening: HCV Replicon and Broad-Spectrum Antiviral Profiling

The 5,6-dimethyl substitution pattern on the thiophene ring is explicitly claimed in US7816351B2 as enabling anti-HCV activity with low toxicity [1]. The target compound incorporates this critical 5,6-dimethyl feature, distinguishing it from mono-substituted thiophene analogs used in serotonergic research. This supports its prioritization for antiviral screening cascades, particularly HCV replicon assays, where the 4-position substitution (para-methoxyphenyl piperazine) may offer differentiated potency or resistance profiles versus disclosed patent exemplars.

Ferroportin Inhibition and Iron Metabolism Disorder Research

Thieno[2,3-d]pyrimidine derivatives have been disclosed as ferroportin inhibitors in patent WO2021222483, targeting iron overload disorders including thalassemia, sickle cell disease, and hemochromatosis [1]. The target compound's thieno[2,3-d]pyrimidine core and piperazine substitution pattern align with the generic Formula I of this patent class. Procurement for ferroportin inhibition screening is scientifically justified, particularly for structure-based optimization programmes seeking novel hepcidin mimetics.

Quote Request

Request a Quote for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.